4-Bromo-3-chlorobenzeneethanamine
Description
4-Bromo-3-chlorobenzene-1,2-diamine (CAS 16429-44-0) is a halogenated aromatic diamine featuring bromine and chlorine substituents at the 4- and 3-positions, respectively, and amine groups at the 1- and 2-positions of the benzene ring. It serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, polymers, and pharmaceuticals. Key properties include:
- Molecular Formula: C₆H₅BrClN₂
- Synthetic Utility: Used in coupling reactions and as a precursor for dyes and ligands .
- Purity & Availability: Commercial suppliers typically offer high-purity grades (>95%), with synthesis methods involving halogenation and amination steps under controlled conditions .
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
2-(4-bromo-3-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 |
InChI Key |
PZUNBCNQSGQENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-chlorophenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-chlorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under appropriate conditions, often using a catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-(4-bromo-3-chlorophenyl)ethan-1-amine may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-chlorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Dehalogenated products.
Substitution: Compounds with new functional groups replacing the halogens.
Scientific Research Applications
2-(4-bromo-3-chlorophenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of bromine and chlorine atoms can influence its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems or other biological pathways, leading to its observed effects.
Comparison with Similar Compounds
4-Bromo-3-chlorobenzoic Acid (CAS 25118-59-6)
Structural Features :
- Molecular Formula : C₇H₄BrClO₂
- Molecular Weight : 235.47 g/mol
- Functional Group : Carboxylic acid (-COOH) at the 1-position.
Key Differences :
- Reactivity : The carboxylic acid group enables participation in esterification, amidation, and coordination chemistry, distinguishing it from the diamine’s nucleophilic amine groups.
- Applications: Widely used in pharmaceutical synthesis (e.g., nonsteroidal anti-inflammatory drug intermediates) and metal-organic frameworks (MOFs) .
- Physical State : Pale yellow crystalline solid, contrasting with the diamine’s likely solid or powder form .
4-Bromo-3-chloroquinoline (CAS 1209339-16-1)
Structural Features :
- Molecular Formula : C₉H₅BrClN
- Molecular Weight : 242.5 g/mol
- Functional Group: Quinoline heterocycle with bromine and chlorine substituents.
Key Differences :
- Heterocyclic Core: The nitrogen-containing quinoline ring system confers unique electronic properties, making it valuable in medicinal chemistry (e.g., antimalarial or kinase inhibitor scaffolds) .
- Synthetic Use: Serves as a building block for functionalized quinolines and coordination complexes, unlike the diamine’s linear aromatic reactivity .
Other Structurally Similar Compounds
lists additional CAS-registered compounds (e.g., 96558-78-0, 697-88-1) with high similarity scores (>0.84). However, insufficient data is provided in the evidence to detail their properties or applications .
Comparative Data Table
Research Findings and Industrial Relevance
- 4-Bromo-3-chlorobenzene-1,2-diamine : Valued for its dual amine functionality, enabling crosslinking in epoxy resins and polyurethanes .
- 4-Bromo-3-chlorobenzoic Acid : Demonstrated efficacy in synthesizing brominated drug analogs, with recent studies highlighting its role in biodegradable polymer design .
- 4-Bromo-3-chloroquinoline: Investigated as a scaffold for antitubercular agents, leveraging the quinoline core’s bioactivity .
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